![molecular formula C22H15F2N3O2S B2663961 N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide CAS No. 825666-70-4](/img/structure/B2663961.png)
N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H15F2N3O2S and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C22H15F2N3O2S |
Molecular Weight | 423.44 g/mol |
CAS Number | 825666-70-4 |
The structure includes a difluorophenyl group and a quinazolinyl moiety linked through a sulfanyl group. This configuration suggests multiple interaction sites with biological targets, which may enhance its pharmacological properties.
Initial studies indicate that this compound exhibits various biological activities:
- Kinase Inhibition : Quinazoline derivatives are known for their ability to inhibit receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). The compound's structural similarity to other potent kinase inhibitors suggests it may also act as a Type I kinase inhibitor, binding to the ATP-binding pocket of active kinases .
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, it may target pathways involved in cell cycle regulation and apoptosis, leading to reduced viability in tumor cell lines .
- Antimicrobial Properties : Research indicates that compounds with similar structures can exhibit antimicrobial activity. The presence of the sulfanyl group may contribute to this effect by disrupting bacterial cell walls or interfering with metabolic pathways .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : Experimental data show that this compound significantly inhibits cell proliferation in human glioma cells. The mechanism involves activation of necroptosis pathways and inhibition of key survival signaling pathways such as AKT and mTORC1 .
- Comparative Analysis : When compared with other quinazoline derivatives, this compound demonstrates superior potency against specific cancer types due to its dual fluorine substitution on the phenyl ring, which enhances binding affinity to target proteins .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is recognized for its role as a bioactive molecule with potential therapeutic effects. Its design incorporates features that enhance its interaction with biological targets, making it a candidate for various pharmacological activities.
Anticancer Activity
Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide have been investigated for their anticancer properties . The quinazoline moiety in the structure is known to exhibit activity against several cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound's sulfanyl group may contribute to its antimicrobial activity . Studies have shown that derivatives of quinazoline can act against various bacterial strains, indicating that this compound could be effective in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and reducing toxicity. Research has demonstrated that modifications to the fluorinated phenyl ring and the quinazoline core can significantly influence biological activity .
Table 1: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increases lipophilicity and binding affinity |
Alteration of Sulfanyl Group | Modulates antimicrobial properties |
Variations in Quinazoline | Affects anticancer potency |
Drug Development
The compound is a candidate for further development into pharmaceutical agents due to its favorable pharmacokinetic properties. Its molecular weight (423.44 g/mol) and specific functional groups suggest it may have suitable absorption and distribution characteristics .
Formulation Potential
This compound can be formulated into various dosage forms, including tablets and injectables, which could enhance patient compliance and therapeutic outcomes.
Case Studies
Several studies have highlighted the applications of similar compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A study evaluated a series of quinazoline derivatives against breast cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxicity .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against multi-drug resistant bacterial strains. The results indicated promising activity against Gram-positive bacteria, suggesting potential for treating resistant infections .
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2S/c23-14-10-11-17(24)19(12-14)25-20(28)13-30-22-26-18-9-5-4-8-16(18)21(29)27(22)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVXOKNDIGSOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.